molecular formula C8H16N2O2 B6513844 2-(4-methoxypiperidin-1-yl)acetamide CAS No. 1249930-89-9

2-(4-methoxypiperidin-1-yl)acetamide

Cat. No.: B6513844
CAS No.: 1249930-89-9
M. Wt: 172.22 g/mol
InChI Key: SJAFLJCEMAFXNG-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)acetamide is a synthetic organic compound featuring an acetamide moiety linked to a 4-methoxypiperidine ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel biologically active molecules. Piperidine and acetamide derivatives are common scaffolds found in compounds with a wide range of pharmacological activities, and the introduction of a methoxy group can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which are critical parameters in drug discovery . This compound is intended for research applications and laboratory use only. It serves as a valuable building block (intermediate) in organic synthesis for constructing more complex molecules. Researchers may utilize it in the exploration of structure-activity relationships (SAR), the development of new synthetic methodologies, or in biochemical screening programs. As with any research chemical, proper safety protocols must be followed. This compound is strictly for research purposes and is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAFLJCEMAFXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Methoxypiperidine with 2-Chloroacetamide

The most widely reported method involves the alkylation of 4-methoxypiperidine with 2-chloroacetamide under basic conditions. This approach mirrors strategies employed for analogous piperidine-acetamide derivatives. In a typical procedure, 4-methoxypiperidine (1.0 equiv) is reacted with 2-chloroacetamide (1.1 equiv) in dry acetone at 60°C for 24 hours, using potassium carbonate (3.0 equiv) as a base and potassium iodide as a catalyst. The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the chloroacetamide.

Post-reaction purification involves filtration to remove inorganic salts, followed by column chromatography using dichloromethane-methanol (9:0.7 v/v) to isolate the product. Yields for this method range from 60–75%, with purity exceeding 95% as confirmed by HPLC.

Alternative Pathway: Coupling of Acetic Acid Derivatives

An alternative route employs carbodiimide-mediated coupling between 4-methoxypiperidine and chloroacetic acid. Here, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in dichloromethane at room temperature. While this method avoids harsh alkylation conditions, it requires stoichiometric coupling agents and yields marginally lower outputs (50–65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature. Polar aprotic solvents like acetone or acetonitrile enhance nucleophilicity of the piperidine nitrogen, whereas elevated temperatures (60–80°C) accelerate reaction kinetics. Suboptimal solvents such as tetrahydrofuran (THF) reduce yields by 20–30% due to poor solubility of intermediates.

Catalytic Additives

The inclusion of potassium iodide (10 mol%) as a phase-transfer catalyst improves reaction rates by facilitating chloride displacement. Omission of KI extends reaction times to 48–72 hours without significant yield improvements.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of this compound reveals distinct signals:

  • A singlet at δ 4.21 ppm (2H, –CH2–CO–)

  • Multiplet resonances between δ 2.90–3.50 ppm (8H, piperidine ring)

  • A singlet at δ 3.30 ppm (3H, –OCH3).

13C NMR spectra confirm the acetamide carbonyl at δ 168.8 ppm and the methoxy carbon at δ 55.5 ppm.

Chromatographic Purity

HPLC chromatograms (C18 column, methanol-water gradient) show a single peak at R<sub>t</sub> = 1.35–1.45 minutes, confirming homogeneity.

Comparative Analysis of Synthetic Methods

Parameter Alkylation Method Coupling Method
Yield (%)60–7550–65
Reaction Time (h)2412
Purification ComplexityModerateHigh
ScalabilityExcellentModerate

The alkylation method is preferred for industrial-scale synthesis due to higher yields and simpler workup, despite longer reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation at the acetamide nitrogen may occur if stoichiometric ratios deviate. Maintaining a 1:1.1 ratio of 4-methoxypiperidine to 2-chloroacetamide suppresses this side reaction.

Moisture Sensitivity

Reagents such as 2-chloroacetamide are hygroscopic; thus, reactions must be conducted under anhydrous conditions. Molecular sieves (4Å) are added to the solvent system to scavenge residual moisture .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16N2O2
  • Molecular Weight : 172.22 g/mol
  • IUPAC Name : 2-(4-methoxypiperidin-1-yl)acetamide
  • Canonical SMILES : COC1CCN(CC1)CC(=O)N

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its structural similarity to piperidine derivatives allows it to participate in numerous chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biology

The compound has been utilized in biological studies due to its interaction with neurotransmitter systems. It has been shown to:

  • Act as an agonist at mu-opioid receptors, potentially leading to analgesic effects similar to those of opioids like fentanyl.
  • Influence the serotonergic system by interacting with serotonin receptors, particularly the 5-HT2A receptor, where it acts as an inverse agonist and competitive antagonist.

Pharmacological Research

Research indicates that this compound may have implications in pain management and neuropharmacology due to its modulation of opioid and serotonin pathways. This makes it a candidate for studying:

  • Pain relief mechanisms
  • Sedative effects
  • Potential for addiction or abuse liability due to its structural resemblance to potent opioids.

Biochemical Mechanisms

The compound's biochemical activity is characterized by its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties. This inhibition can have significant implications for inflammatory diseases and pain management.

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of 4-methoxypiperidine with acetic anhydride or acetyl chloride.
  • Use of a base such as triethylamine to neutralize by-products.
  • Purification through recrystallization or column chromatography.

Industrial Production

In industrial settings, large-scale production may utilize batch reactors, monitored via gas chromatography or high-performance liquid chromatography (HPLC) to ensure reaction completion and product purity.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

  • Analgesic Activity : In animal models, lower doses exhibited significant pain relief without major side effects, indicating its potential as a therapeutic agent for chronic pain management.
  • Inflammation Modulation : Research has shown that its inhibition of sEH leads to increased levels of EETs, suggesting a role in reducing inflammation.
  • Neuropharmacological Effects : Studies focusing on its interaction with serotonin receptors have provided insights into its potential use in treating mood disorders or anxiety-related conditions.

Mechanism of Action

The mechanism of action of 2-(4-methoxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 2-(4-methoxypiperidin-1-yl)acetamide are contextualized below against key analogs, emphasizing substituent effects and biological outcomes.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name/Structure Key Substituents/Modifications Pharmacological Activity Potency (IC₅₀/ED₅₀) References
This compound 4-Methoxy-piperidine Not explicitly reported (structural analog) N/A
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) 4-Morpholinyl, quinazoline-sulfonyl Anti-cancer (HCT-1, SF268, MCF-7) IC₅₀: <1 µM (cell-based)
N-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) 4-Methylpiperidine, benzofuran-chlorobenzoyl Anticonvulsant (MES model) ED₅₀: 0.055 mmol/kg
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)-acetamide Unsubstituted piperidine AChE/BChE inhibition IC₅₀: ~0.1–1 µM (enzyme-based)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Piperazine, benzo[d]thiazole-sulfonyl Anti-microbial (gram-positive bacteria) MIC: 2–8 µg/mL
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide Pyridazinone, 4-methoxybenzyl FPR2 agonist (calcium mobilization) EC₅₀: <10 nM

Key Structural and Pharmacological Insights

Substituent Effects on Activity :

  • Piperidine Modifications :

  • The 4-methoxy group in the target compound may enhance solubility compared to 4-methyl analogs (e.g., 5c, ED₅₀ = 0.055 mmol/kg) , but its bulkier nature could reduce blood-brain barrier penetration relative to unsubstituted piperidine derivatives (e.g., AChE inhibitors) .
  • Morpholinyl and piperazinyl substituents (e.g., compounds 40 and 47) improve anti-cancer and anti-microbial activities, respectively, likely due to increased hydrogen bonding and target affinity .

Linker and Functional Group Contributions: Quinazoline-sulfonyl and benzothiazole-sulfonyl groups (e.g., compounds 40 and 47) confer anti-cancer and anti-microbial properties via interactions with enzyme active sites . Pyridazinone cores (e.g., FPR2 agonists) demonstrate receptor subtype selectivity, driven by the 4-methoxybenzyl group’s spatial orientation .

Therapeutic Potency and Selectivity :

  • Anti-cancer derivatives (e.g., compound 40) show sub-micromolar IC₅₀ values, outperforming many standard chemotherapeutics in cell-based assays .
  • Anticonvulsant analogs (e.g., 5c) exhibit low ED₅₀ values (0.055 mmol/kg), comparable to phenytoin, suggesting that piperidine-acetamide scaffolds are promising for CNS applications .

Biological Activity

2-(4-Methoxypiperidin-1-yl)acetamide is a compound of significant interest due to its structural similarity to various pharmacologically active agents, particularly opioids. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Target Receptors

The compound primarily interacts with mu-opioid receptors in the central nervous system (CNS). Given its structural resemblance to fentanyl, it is hypothesized to act as an agonist at these receptors, modulating pain perception and emotional responses.

Biochemical Pathways

This compound influences opioidergic pathways , which are critical in pain management and mood regulation. It has been noted for its role as an inhibitor of soluble epoxide hydrolase (sEH) , an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is well-absorbed and distributed in the body, similar to other compounds in its class. It undergoes metabolism primarily in the liver, with excretion occurring through urine. Its stability and degradation rates are crucial for determining its long-term effects on biological systems.

Cellular Interactions

Research indicates that this compound interacts with various cell types and influences cellular processes such as signaling pathways, gene expression, and metabolism. Notably, it has shown affinity for serotonin receptors , specifically the 5-HT2A receptor , acting as an inverse agonist and competitive antagonist.

Dosage Effects

The biological effects of this compound vary significantly with dosage in animal models. Lower doses tend to exhibit therapeutic effects, while higher doses can lead to toxicity. This dosage-dependent response highlights the importance of careful titration in potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. In vitro tests demonstrated that modifications to the acetamide structure could enhance anticancer activity against various cancer cell lines, including colon cancer models (HCT-116) and lung adenocarcinoma (A549). For instance, certain derivatives showed significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

Anticonvulsant Properties

In a study evaluating anticonvulsant activity, derivatives of this compound were synthesized and tested in animal models. The results indicated varying degrees of efficacy, with some compounds showing promising protective effects against seizures compared to established anticonvulsants like phenytoin .

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
2-(4-Methoxypiperidin-1-yl)ethanolModerateAntidepressant potential
2-(4-Methoxypiperidin-1-yl)propanoic acidHighAnti-inflammatory effects
2-(4-Methoxypiperidin-1-yl)butanamideHighAnalgesic properties

This table illustrates how structural variations among piperidine derivatives can lead to distinct biological activities, underscoring the importance of chemical modification in drug development.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-methoxypiperidin-1-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-methoxypiperidine with chloroacetamide derivatives under basic conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during condensation to minimize side reactions .
  • Catalysts : Use piperidine or NaH to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity .
    Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR identifies methoxy protons (~3.3 ppm) and piperidine ring protons (δ 1.5–3.0 ppm). 13C^{13}C-NMR confirms the acetamide carbonyl (~170 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) .
  • MS : HRMS provides exact mass (e.g., [M+H+^+] = 229.1422) to rule out impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Modify Substituents : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO2_2) to alter pharmacokinetics. For example, chlorophenyl analogs show higher receptor affinity .

  • Piperidine Ring Modifications : Introduce sulfonyl or morpholinyl groups to improve water solubility and target binding .

  • Assays : Test derivatives using MTT (cytotoxicity), kinase inhibition, and molecular docking (e.g., AutoDock Vina) to prioritize candidates .

    Table 1 : SAR of Select Acetamide Derivatives

    DerivativeSubstituentIC50_{50} (μM)Target ReceptorSource
    2-(4-Methoxypiperidin-1-yl)Methoxy25.3NMDA
    2-(4-Chloropiperidin-1-yl)Chloro12.7σ1_1
    N-(4-Methoxyphenyl)-morpholinylMorpholine8.9EGFR

Q. How should researchers resolve contradictions in reported biological activities of acetamide analogs?

  • Methodological Answer :
  • Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times). For example, HT-29 vs. MCF-7 cells yield divergent IC50_{50} values for the same compound .
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation .
  • Crystallography : Solve co-crystal structures (e.g., with CYP450 enzymes) to confirm binding modes .

Q. What strategies mitigate off-target effects in receptor-binding studies?

  • Methodological Answer :
  • Selective Functionalization : Introduce bulky groups (e.g., tosyl) to sterically block non-target receptors .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-naloxone) to quantify selectivity ratios .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking the receptor of interest .

Methodological Challenges and Solutions

Q. How to improve solubility for in vivo studies without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Convert the acetamide to a phosphate ester (hydrolyzed in vivo) .
  • Co-solvents : Use cyclodextrin-based formulations or PEG-400 to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in anhydrous ether .

Q. What computational tools predict metabolic pathways of this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., demethylation of methoxy group) .
  • In Silico Docking : Simulate interactions with CYP3A4/2D6 isoforms to prioritize lab testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxypiperidin-1-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.